

Synonyms for Methyl cyclopentylphenylglycolate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl cyclopentylphenylglycolate*

Cat. No.: B023521

[Get Quote](#)

An In-depth Technical Guide to **Methyl Cyclopentylphenylglycolate**: Synthesis, Properties, and Applications

Introduction

Methyl cyclopentylphenylglycolate, a significant organic compound, serves as a crucial intermediate in the synthesis of a variety of organic molecules.^[1] This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, delving into its chemical identity, synthesis protocols, and diverse applications. While it is primarily known by its principal name, it is also identified by several synonyms in scientific literature and chemical databases. A clear understanding of its properties and synthesis is paramount for its effective utilization in research and manufacturing.

Nomenclature and Chemical Identity

Methyl cyclopentylphenylglycolate is systematically known by its IUPAC name: methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.^{[2][3]} Its chemical identity is unequivocally established by its CAS Registry Number: 19833-96-6.^[1]

A variety of synonyms are used to refer to this compound, reflecting its roles as a synthetic intermediate and a recognized impurity in certain pharmaceutical preparations:

- Methyl α-Cyclopentylmandelate^{[3][4]}

- Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester[1][3][5]
- Cyclopentyl(hydroxy)phenylacetic acid, methyl ester[1][5]
- Methyl cyclopentyl(hydroxy)phenylacetate[1][5]
- Glycopyrrolate Impurity L[3][4]
- NSC 93811[4]

The structural formula and key identifiers are summarized below:

Identifier	Value
Molecular Formula	C ₁₄ H ₁₈ O ₃ [1][4][5]
Molecular Weight	234.29 g/mol [1][3]
CAS Number	19833-96-6[1][4][5]
EINECS Number	243-359-0[1][5]
InChIKey	FGMUSNHTKNGVQD-UHFFFAOYSA-N[4][5]
SMILES	COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O[3][5] [6]

Physicochemical Properties

Methyl cyclopentylphenylglycolate is typically a clear, colorless to pale yellow oil.[4][5] Its physical state at room temperature is indicative of its non-crystalline nature.[1] A comprehensive list of its physicochemical properties is presented in the table below.

Property	Value
Appearance	Pale oil[1][7]
Boiling Point	357.539 °C at 760 mmHg[1], 120-127 °C at 0.25 Torr[4][5]
Density	1.161 g/cm³[1]
Flash Point	147.746 °C[1]
Refractive Index	1.55[1]
Solubility	Slightly soluble in DMSO, Ethyl Acetate, and Methanol[1][4][5]
Storage Temperature	Refrigerator[1] or sealed in a dry, room temperature environment[4][5]

Synthesis and Manufacturing

Methyl cyclopentylphenylglycolate is primarily synthesized through the esterification of α -cyclopentylmandelic acid (also known as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid). This process is a fundamental reaction in organic chemistry, and a detailed protocol is outlined below.

Experimental Protocol: Synthesis of Methyl Cyclopentylphenylglycolate

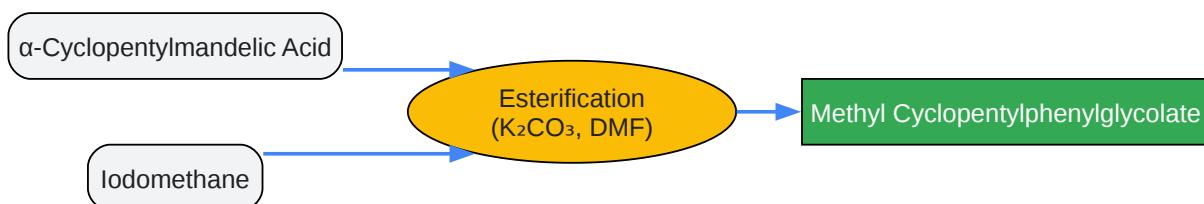
This protocol describes a common laboratory-scale synthesis.[7]

Materials:

- 2-Cyclopentyl-2-hydroxyphenylacetic acid (CAS: 427-49-6)[1][7]
- Potassium carbonate
- Iodomethane (CAS: 74-88-4)[1][7]
- N,N-dimethylformamide (DMF)

- Hexane
- Dichloromethane
- Anhydrous sodium sulfate
- Deionized water

Procedure:


- In a suitable reaction vessel, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide.
- Slowly add iodomethane (3 equivalents) to the mixture at room temperature.
- Stir the reaction mixture continuously for 2 hours at room temperature.
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous mixture three times with hexane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a 1.5:1 solvent mixture of hexane and dichloromethane as the eluent.
- The final product is pure methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Causality in Experimental Choices:

- Potassium carbonate: Acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile for the subsequent reaction with iodomethane.
- Iodomethane: Serves as the methylating agent in this S_N2 reaction.

- DMF: A polar aprotic solvent that is ideal for S_N2 reactions as it solvates the cation (potassium) while leaving the nucleophilic anion relatively free to react.
- Aqueous workup and extraction: This is a standard procedure to separate the organic product from the inorganic salts and the water-soluble DMF.
- Silica gel chromatography: A crucial purification step to isolate the desired ester from any unreacted starting materials or byproducts.

The synthesis pathway can be visualized as follows:

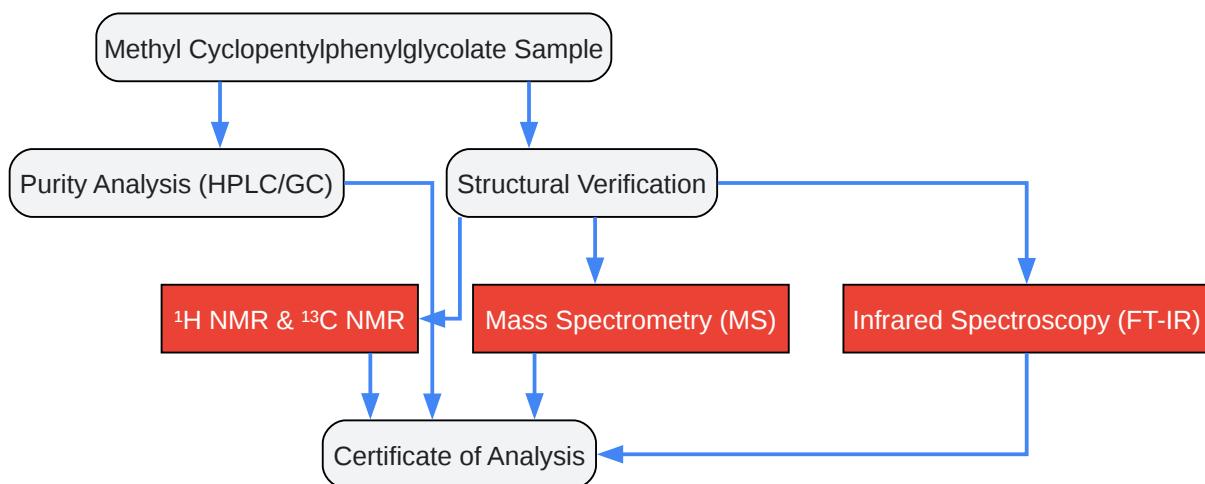
[Click to download full resolution via product page](#)

Synthesis of **Methyl Cyclopentylphenylglycolate**

Applications in Research and Development

The utility of **methyl cyclopentylphenylglycolate** lies in its role as a versatile building block in several industries.

- Pharmaceutical Industry: This is the most prominent area of application. It is a key intermediate in the synthesis of novel therapeutic agents.[1] Notably, it is a structural moiety of glycopyrrolate, a muscarinic antagonist.[2] Its structure is a valuable scaffold for developing new drugs targeting a wide range of medical conditions.[1]
- Organic Synthesis: In a broader sense, its chemical structure makes it a valuable precursor for more complex molecules.[1]
- Agrochemical Industry: It is utilized in the development of new pesticides and other agricultural chemicals.[1] Its structure can be modified to create compounds with specific


biological activities for crop protection.[1]

- Materials Science: The compound can be used to develop new polymers and materials with unique properties such as improved strength, flexibility, or thermal stability.[1]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of **methyl cyclopentylphenylglycolate** is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Workflow

[Click to download full resolution via product page](#)

Analytical Workflow for Quality Control

- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are standard methods for assessing the purity of the compound and quantifying any impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum for **methyl**

cyclopentylphenylglycolate shows characteristic signals for the methyl ester protons, the cyclopentyl protons, the phenyl protons, and the hydroxyl proton.[7]

- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the functional groups present in the molecule, such as the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretches.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **methyl cyclopentylphenylglycolate** is considered an irritant.[3] It may cause skin and serious eye irritation.[3][5] Standard laboratory safety precautions should be followed when handling this chemical.

Precautionary Statements:

- Wash hands thoroughly after handling.[5]
- Wear protective gloves, protective clothing, eye protection, and face protection.[5]
- If on skin, wash with plenty of soap and water.[5]
- If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- If skin or eye irritation persists, get medical advice/attention.[5]

Conclusion

Methyl cyclopentylphenylglycolate is a chemical intermediate of significant value, particularly in the pharmaceutical sector. Its well-defined synthesis and clear chemical identity, supported by a range of synonyms, make it a readily accessible compound for researchers. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its successful application in the development of new and innovative products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 19833-96-6,Methyl cyclopentylphenylglycolate | lookchem [lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cyclopentylphenylglycolate | 19833-96-6 [chemicalbook.com]
- 5. Methyl cyclopentylphenylglycolate price,buy Methyl cyclopentylphenylglycolate - chemicalbook [chemicalbook.com]
- 6. Methyl cyclopentylphenylglycolate (19833-96-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Methyl cyclopentylphenylglycolate CAS#: 19833-96-6 [chemicalbook.com]
- To cite this document: BenchChem. [Synonyms for Methyl cyclopentylphenylglycolate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023521#synonyms-for-methyl-cyclopentylphenylglycolate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com